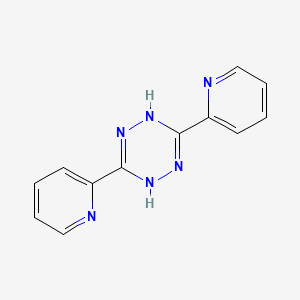

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

Beschreibung

Historical Context and Discovery in Tetrazine Chemistry

The development of this compound is intrinsically linked to the pioneering work of Adolf Pinner in the late nineteenth century, who established the foundational synthetic methodologies for tetrazine chemistry. Pinner's seminal contributions beginning in 1893 involved the synthesis of tetrazine derivatives through the condensation of iminoether salts with excess hydrazine, followed by oxidation processes. The historical significance of Pinner's work extends beyond the initial discovery, as he suggested the nomenclature "tetrazine" with characteristic scientific hesitancy, stating "ich keinen besseren vorzuschlagen habe" (I have no better name to suggest). This foundational period established the two-step synthetic approach that would become central to tetrazine chemistry for over a century.

The classical Pinner synthesis evolved to encompass a broader range of tetrazine derivatives, including the development of methods for producing dihydrotetrazine intermediates. The synthesis of this compound specifically represents an advancement in this historical trajectory, where the condensation of aromatic nitriles with hydrazine leads to the formation of dihydrotetrazine structures before oxidation to the fully aromatic form. The compound's development reflects the broader scientific interest in nitrogen-rich heterocycles that emerged from Pinner's original investigations and the subsequent recognition of tetrazines as valuable synthetic intermediates and functional materials.

Structural Classification Within the 1,2,4,5-Tetrazine Family

This compound belongs to the 1,2,4,5-tetrazine structural class, which represents the most prevalent and well-studied isomer among the three possible tetrazine arrangements. The structural classification system for tetrazines is based on the positioning of four nitrogen atoms within the six-membered ring, with the 1,2,4,5-arrangement being distinguished from the 1,2,3,4-tetrazine and 1,2,3,5-tetrazine isomers. Within this classification framework, the compound represents a dihydro derivative, indicating partial reduction of the aromatic tetrazine core while maintaining the fundamental nitrogen positioning pattern.

The structural identity of this compound can be comprehensively described through its systematic chemical identifiers and structural data:

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₆ |

| Molecular Weight | 238.25 g/mol |

| Chemical Abstracts Service Number | 1671-86-9 |

| PubChem Compound Identifier | 286497 |

| International Union of Pure and Applied Chemistry Name | 3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine |

The compound's classification within the 1,2,4,5-tetrazine family is further defined by its substitution pattern, where two 2-pyridinyl groups occupy the 3 and 6 positions of the tetrazine ring. This substitution pattern places it among the 3,6-disubstituted tetrazine derivatives, which represent a significant subclass within tetrazine chemistry known for their synthetic accessibility and functional properties. The dihydro designation indicates that the compound exists in a partially reduced state relative to the fully aromatic 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, representing an important intermediate in the oxidation pathway from dihydrotetrazine precursors to fully aromatic tetrazines.

Key Electronic and Topological Features

The electronic structure of this compound is characterized by the presence of multiple nitrogen-containing heterocyclic systems that contribute to its unique chemical properties and reactivity patterns. The compound contains a total of six nitrogen atoms distributed across the central dihydrotetrazine core and the two peripheral pyridine substituents, creating a nitrogen-rich molecular architecture with significant electronic implications. The dihydro nature of the tetrazine core results in a non-aromatic central ring system, which fundamentally alters the electronic distribution compared to fully aromatic tetrazine derivatives.

The topological arrangement of this compound features a planar or near-planar geometry for the pyridine substituents, while the central dihydrotetrazine ring adopts a puckered conformation characteristic of saturated six-membered nitrogen heterocycles. This structural arrangement creates distinct electronic environments within the molecule, with the pyridine rings maintaining their aromatic character while the central core exists in a reduced state. The nitrogen atoms within the dihydrotetrazine core exhibit different hybridization states compared to their aromatic counterparts, influencing both the molecular geometry and the electron density distribution throughout the structure.

| Structural Feature | Description |

|---|---|

| Central Ring System | 1,2-dihydro-1,2,4,5-tetrazine core |

| Substituent Groups | Two 2-pyridinyl groups at positions 3 and 6 |

| Total Nitrogen Content | Six nitrogen atoms (four in core, two in pyridines) |

| Ring Connectivity | Direct attachment of pyridine nitrogen to tetrazine carbon |

| Molecular Symmetry | Approximate C₂ symmetry axis |

The electronic properties of the compound are significantly influenced by the electron-donating and electron-withdrawing characteristics of the various nitrogen-containing functionalities. The pyridine rings contribute both π-electron density and coordinate bonding capabilities through their nitrogen lone pairs, while the dihydrotetrazine core provides a framework for potential oxidation and reduction reactions. The overall electronic structure creates a molecule with multiple sites for potential chemical modification and coordination, making it valuable as both a synthetic intermediate and a functional molecule for materials applications. The reduced nature of the central tetrazine core also imparts different reactivity patterns compared to fully aromatic tetrazines, particularly in oxidation reactions that can convert the dihydro form to the corresponding aromatic tetrazine derivative.

Eigenschaften

IUPAC Name |

3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNCLGGVWYZSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301607 | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1671-86-9 | |

| Record name | NSC144936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the tetraazine ring . The reaction conditions typically include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 78-80°C)

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridazine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Pyridazine derivatives

Reduction: Dihydropyridazine derivatives

Substitution: Various substituted pyridine and tetraazine derivatives

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Metal Complex Formation

One of the primary applications of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is its ability to form coordination complexes with various metal ions. Notably, it has been utilized to prepare:

- Mononuclear Complexes : These complexes involve a single metal center coordinated to the ligand. For instance, the formation of mononuclear copper(II) complexes has been extensively studied.

- Cyclic Tetranuclear Complexes : The compound can also facilitate the formation of cyclic tetranuclear structures that exhibit interesting magnetic properties .

- 1-D Helical-Chain Complexes : The ligand's structure allows for the creation of one-dimensional helical-chain complexes with copper(II) ions through metal-assisted hydrolysis .

Synthesis of Novel Materials

Cyclic Tetranuclear Zinc Complexes

The compound has been employed in synthesizing novel cyclic tetranuclear zinc complexes. These materials are significant due to their unique electronic properties and potential applications in electronic devices and sensors .

Pyridazine Derivatives

Through inverse electron demand Diels-Alder reactions with alkenes or alkynes, this compound can be transformed into substituted pyridazine derivatives. This transformation expands the utility of the compound in organic synthesis and material science .

Catalytic Applications

The compound's ability to act as an electron-deficient diene makes it suitable for various catalytic processes. It has been shown to participate effectively in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules . This property positions it as a valuable tool in synthetic organic chemistry.

Case Study 1: Copper Complexes

In a study published in Inorganic Chemistry, researchers synthesized several copper complexes using this compound as a ligand. They reported detailed crystal structures and magnetic properties of these complexes, demonstrating their potential use in magnetic materials .

Case Study 2: Pyridazine Synthesis

Another research article highlighted the synthesis of substituted pyridazines via Diels-Alder reactions involving the tetraazine compound. The study provided insights into reaction conditions and yields, showcasing the efficiency of this method for creating complex organic frameworks .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Forms mononuclear and tetranuclear metal complexes | Exhibits unique magnetic properties |

| Novel Material Synthesis | Synthesizes cyclic tetranuclear zinc complexes and pyridazine derivatives | Expands utility in electronic devices |

| Catalytic Applications | Acts as an electron-deficient diene in Diels-Alder reactions | Effective for complex organic molecule synthesis |

Wirkmechanismus

The mechanism of action of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and tetraazine rings act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes, depending on the metal ion and the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally analogous tetrazines and triazines, focusing on substituents, saturation, and functional groups:

Key Research Findings

Synthetic Challenges : Attempts to reduce 3,6-di(2-pyridinyl)-1,2-dihydrotetrazine using hydrogen gas and Pd/C failed, highlighting its stability under these conditions .

Sensing Applications: The compound’s ability to stabilize silver nanoparticles enables selective detection of Cu²⁺, Ni²⁺, and Ag⁺ ions at sub-ppm levels .

Structural Insights : Computational studies on analogs like 3,6-diphenyltetrazine reveal planar geometries with extended π-conjugation, enhancing their photophysical properties .

Biologische Aktivität

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine (CAS No. 1671-86-9) is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and cytotoxic effects, as well as its applications in medicinal chemistry and bioconjugation.

- Molecular Formula : C₁₂H₁₀N₆

- Molecular Weight : 238.25 g/mol

- Density : 1.41 g/cm³

- Boiling Point : 413.5 °C at 760 mmHg

- Melting Point : Decomposes at approximately 225 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. A notable study demonstrated that certain synthesized heterocyclic derivatives exhibited significant antiviral activity against various viral strains. The compounds were evaluated based on their half-maximal inhibitory concentration (IC₅₀), which indicates the effectiveness of a substance in inhibiting viral replication.

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 10.5 | 25 |

| Compound B | 15.0 | 18 |

| Compound C | 20.0 | 15 |

The results indicated that these compounds possess a favorable balance between efficacy and selectivity, with lower IC₅₀ values suggesting higher potency against viral targets .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated across various cancer cell lines. The cytotoxicity was assessed using the MTT assay to determine cell viability after exposure to the compound.

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HCT116 | 12.3 | High sensitivity |

| MCF7 | >50 | Low sensitivity |

| A549 | 25.0 | Moderate sensitivity |

The compound demonstrated significant cytotoxicity against HCT116 cells while showing minimal effects on MCF7 cells, indicating potential selectivity for certain cancer types .

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets involved in viral replication and cancer cell proliferation. The compound's structure allows it to participate in bioorthogonal reactions with strained alkenes via inverse-electron-demand Diels-Alder reactions. This reactivity enables selective labeling and modification of biomolecules in living systems .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antiviral efficacy of modified tetrazine derivatives against influenza virus strains. The study found that specific modifications to the pyridine rings significantly enhanced antiviral activity compared to unmodified compounds.

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis was performed on the cytotoxic effects of various heterocyclic compounds on different cancer cell lines. The results indicated that the presence of pyridine moieties in the structure of tetrazine derivatives correlated with increased cytotoxicity in specific cancer types such as colorectal and lung cancers.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for preparing 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine, and how can reaction efficiency and purity be optimized?

- Methodology : The synthesis typically involves cyclocondensation of nitriles or hydrazine derivatives under anhydrous conditions. For example, hydrazine hydrate with nitriles in ethanol, catalyzed by p-toluenesulfonic acid, yields dihydrotetrazines . However, electron-deficient substituents (e.g., pyridinyl groups) pose challenges due to poor reactivity, requiring optimized anhydrous conditions (e.g., methanol-triethylamine mixtures) to precipitate the product and reduce byproducts . Purity can be enhanced via recrystallization or column chromatography, with yields improved to ~50% through controlled stoichiometry and inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodology :

- 1H/13C NMR : Reveals hydrogen environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and carbon hybridization (sp² carbons in the tetrazine ring at ~150–160 ppm) .

- IR Spectroscopy : Identifies N–H stretches (~3200 cm⁻¹) and tetrazine ring vibrations (~1550–1600 cm⁻¹) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How does this compound participate in inverse electron-demand Diels-Alder (iEDDA) reactions, and what factors govern its reactivity?

- Mechanistic Insights : The tetrazine acts as a diene in iEDDA reactions due to its electron-deficient aromatic ring. Reactivity depends on substituent effects: electron-withdrawing pyridinyl groups enhance dienophilicity but may reduce reaction rates compared to methylthio-substituted analogs . Kinetic studies show slower reactions with electron-deficient dienophiles (e.g., Ph-Tz) but faster rates in polar solvents like chloroform .

- Applications : Used in bioorthogonal labeling and polymer crosslinking, where cycloaddition with strained alkenes/alkynes generates stable 1,2-diazine products .

Q. What computational approaches elucidate the electronic structure and redox behavior of this compound?

- Methodology : Density Functional Theory (DFT) calculations reveal aromaticity loss in the dihydrotetrazine ring, with localized π-electrons on pyridinyl groups. HOMO-LUMO gaps (~3.5 eV) correlate with experimental redox potentials, explaining its role as a π-acceptor in metal complexes . Cyclic voltammetry shows reversible reduction to 1,4-dihydro derivatives, critical for designing electroactive materials .

Q. How can the compound’s dynamic covalent bonding properties be exploited in supramolecular chemistry or stimuli-responsive materials?

- Applications : The dihydrotetrazine unit undergoes reversible ring-opening under mechanical stress or pH changes, enabling dynamic COF (Covalent Organic Framework) architectures for drug delivery . Its redox-active nature allows integration into conductive polymers via oxidative coupling, with conductivity tunable by substituent modification .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity of 3,6-Di(2-pyridinyl)-tetrazine derivatives in iEDDA reactions: How can experimental variables be standardized?

- Analysis : Conflicting reactivity data (e.g., no reaction with Ph-Tz vs. successful cycloadditions with py-Tz) arise from solvent polarity, dienophile strain, and substituent electronic effects . Standardization protocols include:

- Using kinetic profiling (e.g., UV-Vis monitoring of tetrazine decay at 525 nm).

- Controlling solvent dielectric constants (e.g., DMF > chloroform > toluene).

- Employing strained dienophiles (e.g., trans-cyclooctenes) to enhance reaction rates .

Research Design Considerations

Q. What strategies mitigate decomposition of dihydrotetrazines during storage or reaction conditions?

- Solutions :

- Store under inert gas (N₂/Ar) at −20°C to prevent oxidation to aromatic tetrazines.

- Use stabilizing ligands (e.g., Ag⁺ nanoparticles) to protect the reduced tetrazine core .

- Avoid strong bases, which accelerate ring-opening to hydrazine derivatives .

Advanced Applications in Materials Science

Q. How does the compound’s π-accepting capacity influence its utility in metal-organic frameworks (MOFs) or corrosion inhibition?

- Mechanism : The tetrazine’s low-lying LUMO enables π-backbonding with transition metals (e.g., Ag⁺, Cu²⁺), forming stable MOFs for sensing applications . As a corrosion inhibitor, adsorption on mild steel surfaces via N-atom lone pairs creates protective layers, reducing corrosion rates by >80% in acidic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.